

2-Chloro-4,6-difluorophenol reactivity and stability

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Compound of Interest

Compound Name: 2-Chloro-4,6-difluorophenol

Cat. No.: B1371278

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An In-Depth Technical Guide to the Reactivity and Stability of **2-Chloro-4,6-difluorophenol**

Introduction

2-Chloro-4,6-difluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring a hydroxyl group, a chlorine atom, and two fluorine atoms—creates a molecule with a nuanced reactivity profile. The interplay of inductive and resonance effects from these substituents governs its behavior in chemical transformations, making it a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of the reactivity and stability of **2-Chloro-4,6-difluorophenol**, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The key properties of **2-Chloro-4,6-difluorophenol** are summarized below.

Property	Value	Source
CAS Number	2267-99-4	[1]
Molecular Formula	C ₆ H ₃ ClF ₂ O	[2]
Molecular Weight	164.54 g/mol	[2]
Appearance	Not specified, likely a solid	
Melting Point	Data not available	
Boiling Point	Data not available	
pKa (Predicted)	~6.5-7.5	

Note: Experimental data for some properties are not readily available. The predicted pKa is an estimation based on the values of similar compounds, such as 2,6-difluorophenol (pKa 7.34)[3]. The strong electron-withdrawing nature of the three halogen substituents is expected to significantly lower the pKa compared to phenol (pKa ~10).

Reactivity Analysis

The reactivity of **2-Chloro-4,6-difluorophenol** is dictated by the electronic and steric interplay of its four substituents on the aromatic ring. The hydroxyl group is a powerful activating, ortho, para-directing group due to its +M (mesomeric) effect. Conversely, the halogen atoms (Cl, F) are deactivating due to their strong -I (inductive) effect, but are also ortho, para-directing because of their +M effect.[4]

Reactivity of the Phenolic Hydroxyl Group

Acidity and Nucleophilicity: The most prominent feature of the hydroxyl group is its acidity. The presence of three electron-withdrawing halogens (two fluorine, one chlorine) dramatically increases the acidity of the phenolic proton compared to phenol itself. This is due to the stabilization of the resulting phenoxide anion through the inductive effect of the halogens. A lower pKa means that the compound can be deprotonated under milder basic conditions to form the corresponding phenoxide.[3] This phenoxide is a potent nucleophile, readily participating in reactions at the oxygen atom.

Common Reactions:

- O-Alkylation (Williamson Ether Synthesis): The generated phenoxide can react with alkyl halides or other electrophiles to form ethers. The enhanced nucleophilicity of the phenoxide allows this reaction to proceed efficiently.
- O-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding esters. This is often used as a protecting group strategy or to introduce specific functionalities.

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS reactions on the **2-Chloro-4,6-difluorophenol** ring is a product of competing directing effects.

- Directing Effects: The hydroxyl group is the strongest activating group and strongly directs incoming electrophiles to its ortho and para positions. In this molecule, the ortho positions are occupied by chlorine (C2) and fluorine (C6), and the para position is occupied by fluorine (C4). This leaves the C3 and C5 positions as the only available sites for substitution.
- Regioselectivity: Both C3 and C5 are meta to the hydroxyl group. However, C3 is ortho to the C2-chloro and C4-fluoro groups, while C5 is ortho to the C4-fluoro and C6-fluoro groups. Electrophilic attack will preferentially occur at the position that is least deactivated and sterically accessible. The powerful directing influence of the hydroxyl group is somewhat negated as its primary directing positions are already substituted. Therefore, EAS reactions on this substrate are generally challenging and may require harsh conditions.

Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the aromatic ring, caused by the three halogen substituents, makes **2-Chloro-4,6-difluorophenol** susceptible to nucleophilic aromatic substitution. In SNAAr, a potent nucleophile attacks the ring and displaces a leaving group.

- Leaving Groups: Both chlorine and fluorine can act as leaving groups. Generally, fluorine is a better leaving group than chlorine in SNAAr when the attack is the rate-determining step,

due to its higher electronegativity which makes the carbon atom more electrophilic. The position of attack is typically ortho or para to a strong electron-withdrawing group.

- Potential Reactions: Strong nucleophiles like alkoxides, thiolates, or amines can potentially displace one of the halogen atoms, although this often requires elevated temperatures.[\[5\]](#) The chlorine at the C2 position is a likely candidate for displacement.

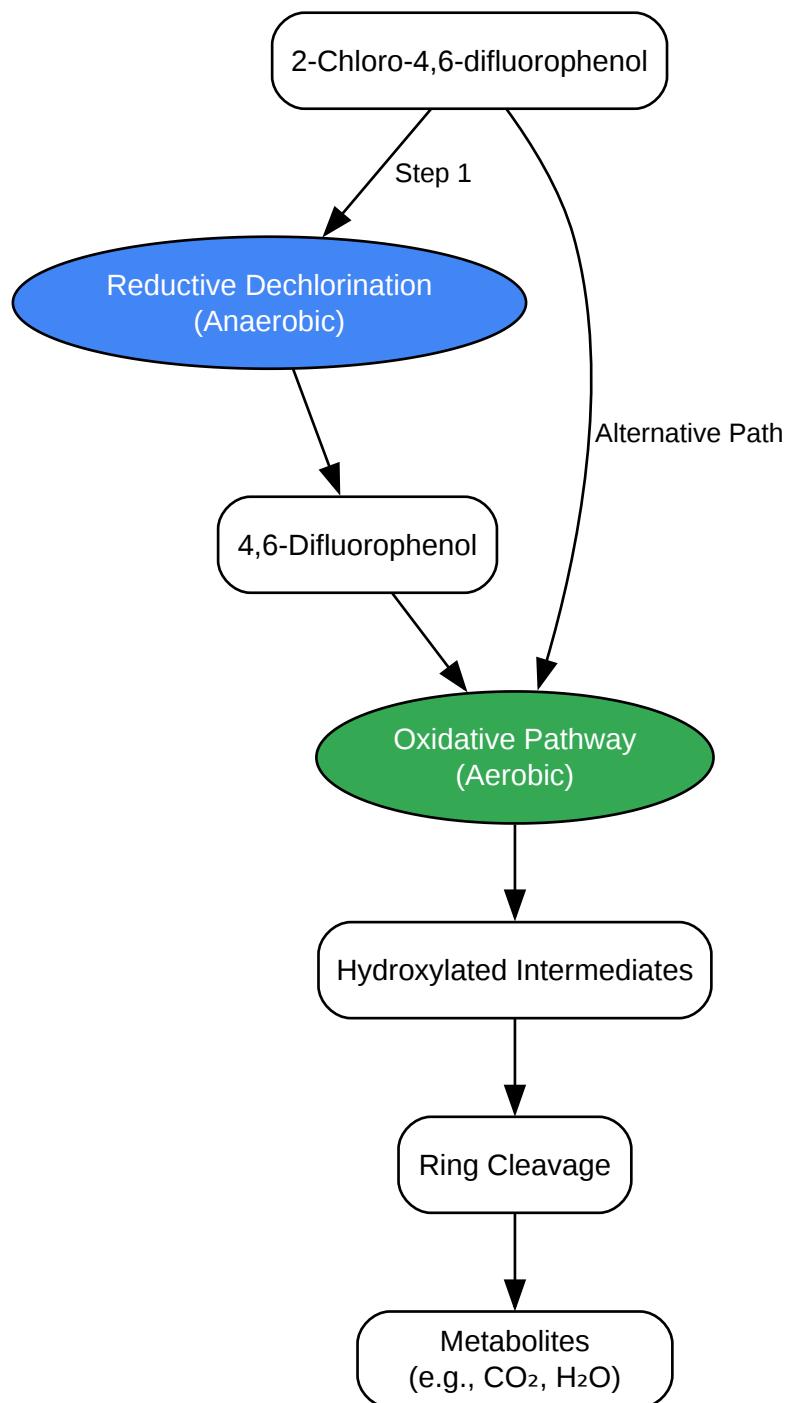
Stability and Degradation

Storage and Handling: Proper handling and storage are crucial to maintain the integrity of **2-Chloro-4,6-difluorophenol**.

- Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[\[1\]](#)[\[8\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[\[6\]](#)[\[9\]](#)
- Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, hydrogen chloride, and hydrogen fluoride gas may be produced.

Chemical and Biological Degradation: While specific degradation studies for **2-Chloro-4,6-difluorophenol** are not widely published, insights can be drawn from research on analogous chlorophenols. Chlorophenols are generally recognized as environmental pollutants due to their toxicity and persistence.[\[10\]](#)

- Anaerobic Degradation: Under anaerobic conditions, the primary degradation pathway for many chlorophenols is reductive dechlorination, where chlorine atoms are sequentially removed.[\[10\]](#)[\[11\]](#)
- Aerobic Degradation: Aerobic microorganisms, particularly fungi and bacteria, can degrade chlorophenols through oxidative pathways.[\[12\]](#)[\[13\]](#) This often involves hydroxylation of the aromatic ring followed by ring cleavage. The presence of multiple halogen atoms can make the compound more recalcitrant to microbial degradation.[\[12\]](#)



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Caption: Putative biodegradation pathways for **2-Chloro-4,6-difluorophenol**.

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates and reaction scales. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General O-Alkylation

This protocol describes a typical procedure for the synthesis of an ether derivative from **2-Chloro-4,6-difluorophenol**.

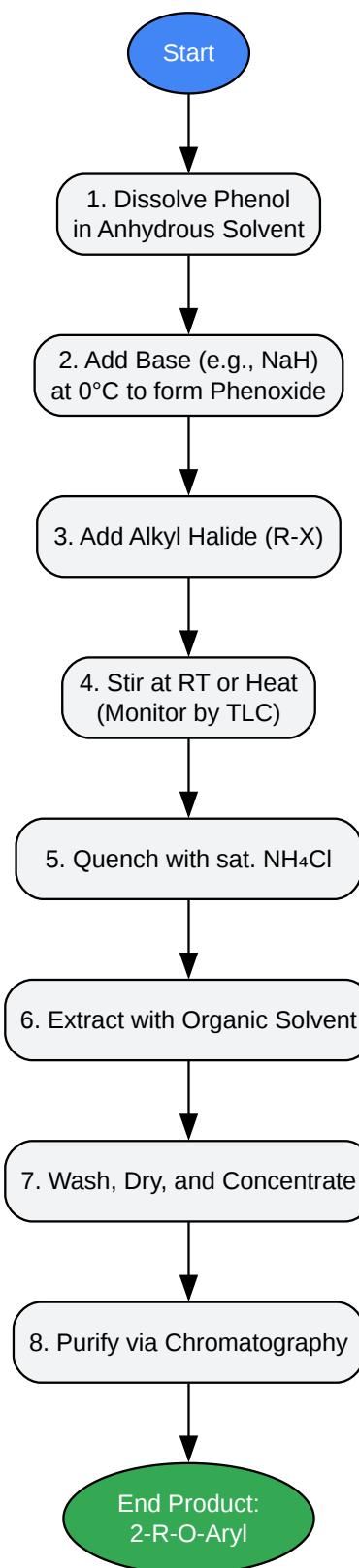
Materials:

- **2-Chloro-4,6-difluorophenol**
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K_2CO_3)
- Alkyl halide (e.g., Iodomethane, Benzyl bromide)
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **2-Chloro-4,6-difluorophenol** (1.0 eq).
- Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
- Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, a milder base like potassium carbonate (2-3 eq) can be used, often requiring heating.

- Activation: Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes to ensure complete formation of the phenoxide.
- Alkylation: Add the alkyl halide (1.1-1.2 eq) dropwise to the solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkyl halides.
- Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel.



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Caption: General experimental workflow for O-alkylation.

Conclusion

2-Chloro-4,6-difluorophenol is a highly functionalized building block whose reactivity is a delicate balance of activating and deactivating influences. Its acidic hydroxyl group provides a reliable handle for nucleophilic reactions like O-alkylation and O-acylation. In contrast, electrophilic aromatic substitution is challenging due to the deactivating nature of the halogen substituents and the occupation of the most activated ring positions. The electron-deficient ring is, however, primed for potential nucleophilic aromatic substitution reactions. A thorough understanding of these competing factors, coupled with careful control of reaction conditions, allows chemists to effectively leverage the synthetic potential of this versatile intermediate. Regarding its stability, standard precautions for handling halogenated organic compounds should be followed to ensure its integrity and safe use.

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